1-Chloro-2-methoxy-4-(2-methylallyl)benzene
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Overview
Description
1-Chloro-2-methoxy-4-(2-methylallyl)benzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, characterized by the presence of a chlorine atom, a methoxy group, and a 2-methylallyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-4-(2-methylallyl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of substituents onto the benzene ring through reactions with electrophiles. For example, the methoxy group can be introduced via methylation of a hydroxy group, followed by chlorination and allylation.
Suzuki-Miyaura Coupling:
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methoxy-4-(2-methylallyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Phenols or amines.
Scientific Research Applications
1-Chloro-2-methoxy-4-(2-methylallyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methoxy-4-(2-methylallyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of the chlorine and methoxy groups influences its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on the context of its use .
Comparison with Similar Compounds
1-Chloro-4-methoxy-2-methylbenzene: Similar structure but lacks the 2-methylallyl group.
1-Chloro-2-methoxybenzene: Lacks both the 2-methylallyl and methyl groups.
4-Chloro-3-methylanisole: Similar but with different substitution patterns on the benzene ring.
Uniqueness: 1-Chloro-2-methoxy-4-(2-methylallyl)benzene is unique due to the specific combination of substituents, which imparts distinct chemical and physical properties. The presence of the 2-methylallyl group provides additional reactivity and potential for further functionalization compared to its similar counterparts.
Biological Activity
1-Chloro-2-methoxy-4-(2-methylallyl)benzene, also known as a substituted phenolic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name: 1-Chloro-2-methoxy-4-(2-methylprop-2-enyl)benzene
- Molecular Formula: C11H13ClO2
- Molecular Weight: 224.68 g/mol
The compound features a chlorinated aromatic ring with a methoxy group and a branched allylic substituent, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, facilitating membrane penetration. This compound may act through the following mechanisms:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects: Preliminary studies suggest that it could modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted using cancer cell lines to assess the compound's potential as an anticancer agent. The following table summarizes the findings:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The IC50 values suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.
Case Studies
Case Study 1: Antioxidant Properties
A study published in the Journal of Natural Products examined the antioxidant capacity of various phenolic compounds, including this compound. The compound was found to significantly reduce lipid peroxidation in rat liver homogenates, indicating strong antioxidant activity.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Results demonstrated that treatment with this compound led to a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6.
Properties
IUPAC Name |
1-chloro-2-methoxy-4-(2-methylprop-2-enyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)6-9-4-5-10(12)11(7-9)13-3/h4-5,7H,1,6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBSWKWDUKQRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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